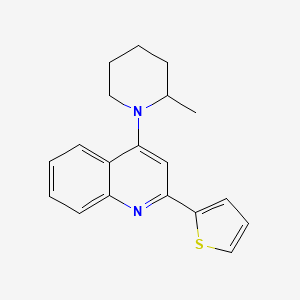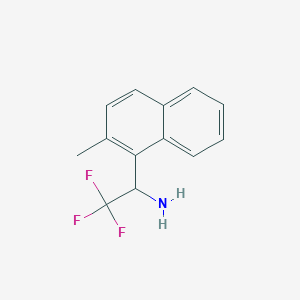
2,2,2-Trifluoro-1-(2-methyl-naphthalen-1-YL)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2,2-TRIFLUORO-1-(2-METHYL-NAPHTHALEN-1-YL)-ETHYLAMINE is a chiral amine compound characterized by the presence of a trifluoromethyl group and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-TRIFLUORO-1-(2-METHYL-NAPHTHALEN-1-YL)-ETHYLAMINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-1-naphthaldehyde and trifluoroacetaldehyde.
Formation of Intermediate: The initial step involves the condensation of 2-methyl-1-naphthaldehyde with trifluoroacetaldehyde under basic conditions to form an intermediate.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-TRIFLUORO-1-(2-METHYL-NAPHTHALEN-1-YL)-ETHYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any functional groups present in the compound.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
®-2,2,2-TRIFLUORO-1-(2-METHYL-NAPHTHALEN-1-YL)-ETHYLAMINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2,2,2-TRIFLUORO-1-(2-METHYL-NAPHTHALEN-1-YL)-ETHYLAMINE involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The naphthalene moiety provides a rigid structure that can fit into specific binding sites, modulating the activity of the target proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-2,2,2-TRIFLUORO-1-(2-METHYL-NAPHTHALEN-1-YL)-ETHYLAMINE: The enantiomer of the compound with similar properties but different biological activity.
2,2,2-TRIFLUORO-1-(NAPHTHALEN-1-YL)-ETHYLAMINE: Lacks the methyl group, resulting in different reactivity and binding properties.
2,2,2-TRIFLUORO-1-(2-METHYL-PHENYL)-ETHYLAMINE: Contains a phenyl group instead of a naphthalene moiety, affecting its chemical and biological properties.
Uniqueness
®-2,2,2-TRIFLUORO-1-(2-METHYL-NAPHTHALEN-1-YL)-ETHYLAMINE is unique due to the combination of the trifluoromethyl group and the naphthalene moiety, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the naphthalene moiety provides a rigid and planar structure that can interact specifically with target proteins.
Properties
Molecular Formula |
C13H12F3N |
|---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C13H12F3N/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(17)13(14,15)16/h2-7,12H,17H2,1H3 |
InChI Key |
WCNOGBMHTUXNJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


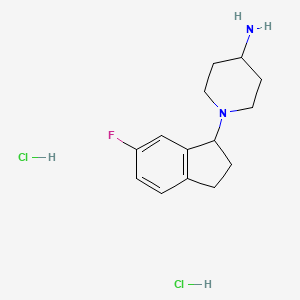
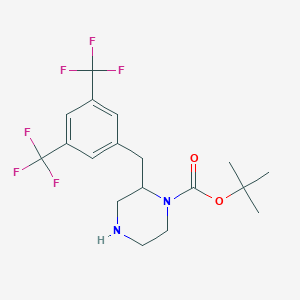
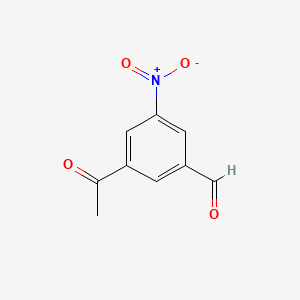
![(2R,3R,4S,5S,6R)-2-[(3E,5R,6R,12E)-1,6-dihydroxytetradeca-3,12-dien-8,10-diyn-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14866152.png)
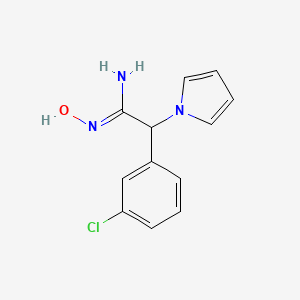

![tert-butyl 4-ethynyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14866173.png)
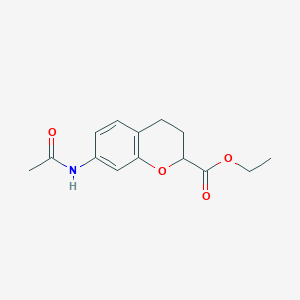
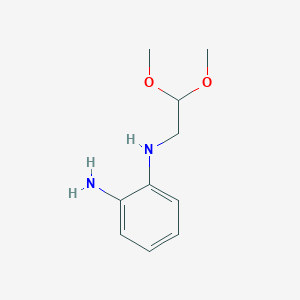
![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B14866208.png)
![Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II)](/img/structure/B14866211.png)

